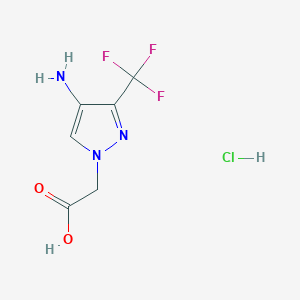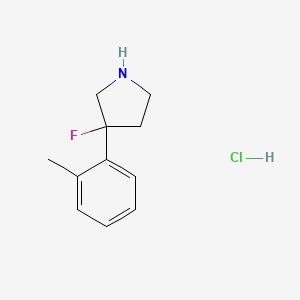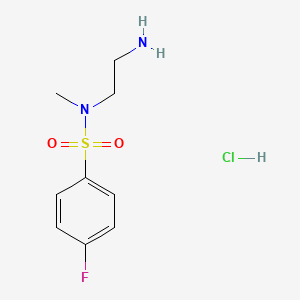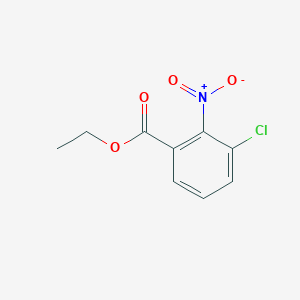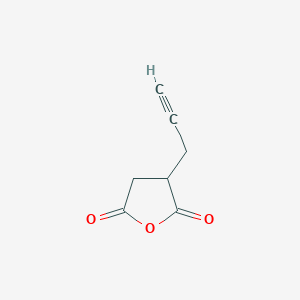
3-(Prop-2-yn-1-yl)oxolane-2,5-dione
Vue d'ensemble
Description
“3-(Prop-2-yn-1-yl)oxolane-2,5-dione” is a chemical compound with the CAS Number: 98550-42-6 . It has a molecular weight of 138.12 . It’s a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(2-propynyl)dihydro-2,5-furandione . The InChI code is 1S/C7H6O3/c1-2-3-5-4-6(8)10-7(5)9/h1,5H,3-4H2 .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.248±0.06 g/cm3 . It’s stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
One area of application involves the synthesis and reaction of spiro[oxolane-2,2′-piperazine]-3′,6′-diones with N-Bromosuccinimide, leading to derivatives with potential utility in chemical synthesis (Shin et al., 1983). Moreover, the facile functionalization of polyesters through thiol-yne chemistry, using derivatives of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione, has been shown to produce biodegradable polymers with excellent cell penetration and gene delivery properties (Zhang et al., 2012).
Environmental and Analytical Applications
In the environmental sector, cellulose-g-oxolane-2,5-dione nanofibers have been developed as adsorbents for the separation and preconcentration of trace amounts of metal ions in gasoline samples, demonstrating the compound's utility in pollution control and analytical chemistry (Nomngongo et al., 2013).
Material Science and Engineering
In material science, novel stable donor-acceptor polymer semiconductors incorporating 3-(Prop-2-yn-1-yl)oxolane-2,5-dione based structures have been developed for n-type organic thin film transistors, highlighting the role of these compounds in advancing electronic materials technology (Yan, Sun, & Li, 2013).
Advanced Synthesis Techniques
The gold-catalyzed synthesis of oxetan-3-ones from propargylic alcohols, leveraging compounds related to 3-(Prop-2-yn-1-yl)oxolane-2,5-dione, showcases innovative approaches to forming structurally complex and valuable chemical entities through catalytic methods (Ye, He, & Zhang, 2010).
Propriétés
IUPAC Name |
3-prop-2-ynyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c1-2-3-5-4-6(8)10-7(5)9/h1,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTWDRPUZFBSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B1528237.png)

![2-[1-(Aminomethyl)cyclopropyl]acetonitrile hydrochloride](/img/structure/B1528242.png)
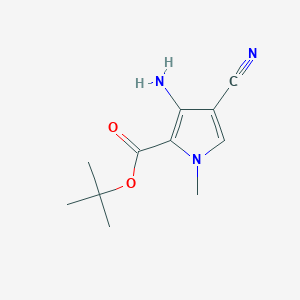
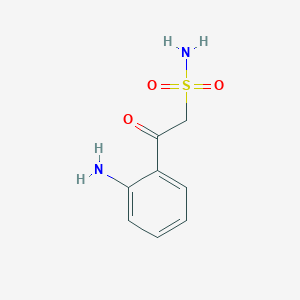
![5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one](/img/structure/B1528246.png)

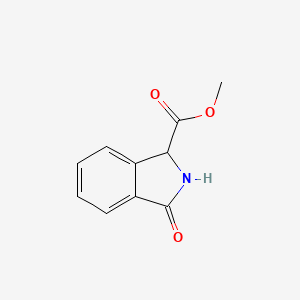
![2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1528252.png)
![3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol](/img/structure/B1528253.png)
